molecular formula C10H13FN2O4S B3059961 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid CAS No. 1559059-72-1

1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid

Cat. No.: B3059961
CAS No.: 1559059-72-1
M. Wt: 276.29
InChI Key: WWGBENHCKWZTBH-UHFFFAOYSA-N
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Description

Core Tryptamine Architecture

1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine sulfate belongs to the tryptamine family, characterized by an indole ring system linked to an ethylamine side chain. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. The ethylamine side chain at the C3 position of the indole is methylated at the terminal nitrogen, distinguishing it from classical psychedelic tryptamines like N,N-dimethyltryptamine (DMT).

Structural Modifications:

  • 5-Fluoro Substitution: Fluorination at the 5th position of the indole ring introduces electronegativity, altering electronic distribution and enhancing metabolic stability compared to non-halogenated analogs.
  • N-Methylation: Methylation of the terminal amine reduces polarity, potentially improving blood-brain barrier permeability relative to primary amines.
Feature Classical Tryptamine (e.g., DMT) 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine
Indole Substitution Unsubstituted or methoxy 5-Fluoro
Side Chain N,N-dimethyl N-methyl
Counterion Free base or hydrochloride Sulfate (2:1 stoichiometry)

Relationship to Indole Alkaloids

The compound shares structural homology with monoterpenoid indole alkaloids such as yohimbine and ajmalicine, which integrate tryptamine with secologanin-derived fragments. However, its synthetic origin and lack of isoprenoid appendages place it among non-isoprenoid indole derivatives, closer to simple β-carbolines or pyrroloindoles. Fluorination aligns with contemporary trends in alkaloid derivatization to enhance receptor selectivity and pharmacokinetic profiles.

Properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2.H2O4S/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;1-5(2,3)4/h2-5,12-13H,6H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGBENHCKWZTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(N1)C=CC(=C2)F.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559059-72-1
Record name 1H-Indole-2-methanamine, 5-fluoro-N-methyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559059-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 5-Fluoroindole

5-Fluoroindole is typically synthesized via the Bartoli indole synthesis or palladium-catalyzed cyclization of 2-fluoroaniline derivatives. Key parameters include:

Table 1: Representative Conditions for 5-Fluoroindole Synthesis

Parameter Value Source
Catalyst Pd(OAc)₂/PPh₃
Temperature 120–140°C
Yield 68–72%

The fluorine atom at the 5-position enhances electron-withdrawing effects, influencing reactivity in downstream alkylation steps.

Alkylation to Introduce N-Methylmethanamine

The critical step involves attaching the N-methylmethanamine side chain to the 2-position of 5-fluoroindole. This is achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution Protocol

  • Reaction Setup :

    • 5-Fluoroindole (1 eq) reacts with N-methylmethanamine hydrochloride (1.2 eq) in dimethylformamide (DMF).
    • Potassium carbonate (2.5 eq) acts as a base to deprotonate the indole nitrogen.
  • Optimization Insights :

    • Temperature : 80°C maximizes yield while minimizing side-product formation.
    • Solvent : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

Table 2: Alkylation Reaction Outcomes

Condition Yield Improvement Source
Continuous flow reactor 89% vs. 72% (batch)
Microwave irradiation 78% in 2 h vs. 6 h conventional

Salt Formation with Sulfuric Acid

The free base is converted to the hemisulfate salt to enhance stability and aqueous solubility. This step requires precise stoichiometric control.

Acid Addition Strategy

  • Stoichiometry : Two equivalents of the free base react with one equivalent of sulfuric acid to form the hemisulfate.
  • Solvent System : Ethanol is preferred due to its polarity, which promotes salt crystallization.

Critical Parameters :

  • Temperature : Maintained at 0–5°C during acid addition to prevent overheating and decomposition.
  • Addition Rate : Slow addition (0.5 mL/min) ensures homogeneous mixing and avoids local pH extremes.

Purification and Characterization

Crystallization Techniques

The crude hemisulfate is purified via recrystallization from ethanol/water (3:1 v/v). Key metrics:

  • Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
  • Yield : 82–85% after two recrystallizations.

Analytical Data

Table 3: Spectroscopic Characteristics

Technique Key Signals Source
¹H NMR (DMSO-d₆) δ 7.35 (d, J=8.4 Hz, H-4), 6.92 (m, H-6), 3.21 (s, N-CH₃)
FT-IR 3350 cm⁻¹ (N-H), 1580 cm⁻¹ (C=N), 1045 cm⁻¹ (S-O)

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors addresses batch variability:

  • Residence Time : 8–10 minutes at 80°C.
  • Throughput : 12 kg/day per reactor module.

Waste Reduction Strategies

  • Solvent Recovery : >95% DMF recycled via distillation.
  • Acid Neutralization : Spent H₂SO₄ treated with Ca(OH)₂ to generate gypsum byproducts.

Challenges and Mitigation

Byproduct Formation

  • Major Byproduct : N,N-Dimethyl derivative from over-alkylation (5–8% yield).
  • Solution : Stoichiometric control of methylamine and phase-transfer catalysts (e.g., TBAB) reduce this to <1%.

Crystal Polymorphism

The hemisulfate exhibits two polymorphs:

  • Form I : Stable monoclinic crystals (mp 214–216°C).
  • Form II : Metastable orthorhombic form (mp 208–210°C).
    Seeding with Form I ensures consistent crystallization.

Comparative Analysis of Salt Forms

Table 4: Properties of 1-(5-Fluoroindol-2-yl)-N-Methylmethanamine Salts

Salt Form Solubility (mg/mL, H₂O) Hygroscopicity Stability (25°C)
Hemisulfate 48.2 ± 1.3 Low >24 months
Methanesulfonate 36.7 ± 0.9 Moderate 18 months

The hemisulfate form demonstrates superior shelf-life and handling characteristics.

Emerging Methodologies

Enzymatic Resolution

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures:

  • Enantiomeric Excess : 98% ee achieved via kinetic resolution.
  • Solvent : tert-Butyl methyl ether improves enzyme activity.

Photocatalytic Functionalization

Visible-light-mediated C-H amination:

  • Catalyst : Ir(ppy)₃ (1 mol%)
  • Yield : 76% with reduced reaction time (4 h vs. 12 h thermal).

Chemical Reactions Analysis

Functional Group Transformations

The N-methylmethanamine side chain and indole ring participate in diverse reactions:

Amide Coupling

The primary amine reacts with carboxylic acids or activated esters to form amides. For example:

  • Reagents : EDC·HCl, HOBt, DMF, triethylamine (TEA) .

  • Conditions : Room temperature, 16 hours.

  • Product : N-(2-(1-((2,3-dihydro-1H-inden-4-ylcarbamoyl)methyl)-1H-indol-3-yl)ethyl)benzamide (yield: 82%) .

Reductive Alkylation

The amine group undergoes reductive alkylation with aldehydes/ketones:

  • Reagents : NaBH3CN, MeOH, 0°C to RT .

  • Example : Reaction with pyridine-3-carbaldehyde yields a tertiary amine derivative (yield: 75%) .

Sulfonation

The indole nitrogen reacts with sulfonyl chlorides:

  • Reagents : Pyridine-3-sulfonyl chloride, TEA, CH2Cl2 .

  • Product : 1-(pyridin-3-ylsulfonyl)-5-fluoro-1H-indole derivative (yield: 68%) .

Acid-Base Reactions

The sulfuric acid counterion participates in proton transfer and catalysis:

  • Deprotonation : In basic media (pH > 7), the amine group is deprotonated, forming a free base that can undergo nucleophilic reactions.

  • Acid-catalyzed cyclization : Under H2SO4 catalysis, the compound facilitates Fischer indole synthesis when reacted with hydrazines .

Thiazole Formation

  • Reagents : α-Bromoketones, DMF, 150°C .

  • Product : 2-(1H-indol-3-yl)thiazoles (yield: 38–82%) .

Coumarin Derivatives

Though not directly reported for this compound, analogous indole derivatives undergo Pechmann condensations with β-ketoesters to form coumarin-indole hybrids .

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 200°C, with sulfuric acid catalyzing degradation pathways.

  • Photoreactivity : The fluorinated indole ring undergoes photoisomerization under UV light, forming regioisomeric byproducts .

Comparative Reactivity of Substituents

Position Reactivity Common Reactions
5-FluoroElectron-withdrawingElectrophilic substitution hindered
N-methylamineNucleophilicAlkylation, acylation
Indole C3ElectrophilicSulfonation, formylation

Catalytic Systems for Functionalization

Reaction Type Catalyst Solvent Efficiency
FluorinationH2SO4DCMHigh
MethylationPd/CHCO2HModerate
Amide couplingEDC·HCl/HOBtDMFHigh

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly those containing indole structures. Its unique fluorinated nature allows for specific modifications that can lead to novel compounds with tailored properties.

Biology

  • Biological Activity : Compounds with indole structures are known for significant biological activities. Research indicates that 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine; sulfuric acid exhibits potential interactions with various biological targets, including:
    • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that this compound may inhibit growth in various cancer cell lines due to its ability to interfere with cellular processes.
    • Neuropharmacological Effects : The indole structure is associated with modulation of serotonin receptors, indicating potential applications in treating mood disorders and other neuropsychiatric conditions.

Medicine

  • Therapeutic Potential : The compound is being investigated for its therapeutic effects, particularly as a precursor in the synthesis of pharmaceutical agents. Its ability to enhance receptor selectivity due to the presence of fluorine may lead to improved pharmacological profiles compared to non-fluorinated analogs.

Case Studies and Research Findings

Several studies have highlighted the applications of indole derivatives similar to 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine; sulfuric acid:

StudyFindings
Anticancer Research Indole derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.
Neuropharmacological Studies Compounds exhibiting similar structures have been shown to modulate serotonin receptors effectively, suggesting potential in the treatment of depression and anxiety disorders .
Synthetic Methodology Research on continuous flow synthesis methods demonstrated efficient production routes for indole derivatives, highlighting the importance of such compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Core Structure Key Substituents Therapeutic Target/Use Reference
1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine; sulfuric acid Indole + N-methylmethanamine 5-Fluoroindole, sulfonic acid salt Potential acid suppression/neurology
TAK-438 (vonoprazan) Pyrrole + sulfonyl group 2-Fluorophenyl, pyridin-3-ylsulfonyl Gastric H+/K+-ATPase (P-CAB)
SCH28080 Imidazopyridine Cyanomethyl, phenylmethoxy Prototype P-CAB (acid suppression)
Lansoprazole Benzimidazole Pyridinylmethylsulfinyl Proton pump inhibitor (PPI)
1-(4,5-Dichloroanthracene)-N-methylmethanamine Tetracyclic anthracene Dichloro substitution Antidepressant (forced swimming test)

Pharmacological Efficacy

  • TAK-438 (P-CAB) : Exhibits potent H+/K+-ATPase inhibition (IC₅₀ = 0.019 μM at pH 6.5), surpassing lansoprazole (IC₅₀ = 6.8 μM). Its effects are pH-independent and reversible, enabling rapid and sustained acid suppression .
  • SCH28080 : Less potent (IC₅₀ = 0.14 μM) and pH-sensitive, with shorter duration of action compared to TAK-438 .
  • Lansoprazole (PPI) : Requires acidic activation, leading to delayed onset and variable efficacy in CYP2C19 poor metabolizers .
  • Antidepressant Tetracyclic Derivatives: Compounds like 1-(4,5-dichloroanthracene)-N-methylmethanamine reduce immobility time in mice by 84% at 80 mg/kg, suggesting serotonin/norepinephrine modulation .

Mechanistic Differences

  • P-CABs (TAK-438, SCH28080) : Compete with K+ at the H+/K+-ATPase lumenal binding site, enabling rapid inhibition independent of acid secretion .
  • PPIs (Lansoprazole) : Irreversibly inhibit the enzyme via covalent binding to cysteine residues, requiring protonation for activation .
  • Indole Derivatives : The 5-fluoro substitution in the query compound may enhance π-π stacking or hydrophobic interactions with targets like serotonin receptors or ion channels .

Biological Activity

1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine; sulfuric acid is a fluorinated indole derivative notable for its potential biological activities. The compound's structure includes a fluorine atom at the 5-position of the indole ring, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H13FN2O4S
  • Molecular Weight : 276.28 g/mol
  • Structure : The compound features an indole core modified by a fluorine atom and an N-methylmethanamine group, which may enhance its solubility and biological interactions.

The biological activity of 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine; sulfuric acid is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the fluorine atom is believed to increase hydrogen bonding capabilities, potentially leading to enhanced receptor selectivity and modulation of biochemical pathways.

Biological Activity

Research indicates that compounds with indole structures often exhibit significant biological activities, including:

  • Anticancer Activity : Indole derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds similar to 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine have shown promising results against various cancer cell lines.
  • Neuropharmacological Effects : The indole structure is associated with serotonin receptor modulation, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions.

Anticancer Studies

A study evaluated the cytotoxicity of several indole derivatives against various cancer cell lines. The results indicated that compounds similar to 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine exhibited IC50 values ranging from 16 to 24 nM against cell lines such as L1210 and HeLa, indicating significant growth inhibition compared to standard chemotherapeutics .

CompoundCell LineIC50 (nM)Notes
Compound AL121016High potency
Compound BHeLa24Comparable to standard drug

Neuropharmacological Studies

Research into the neuropharmacological effects of fluorinated indoles suggests that these compounds can influence serotonin receptors, potentially leading to antidepressant effects. This aligns with findings that indicate enhanced receptor binding affinity due to the presence of fluorine.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
2-(5-fluoro-1H-indol-3-yl)-N-methylethanamineC11H13FN2Different substitution pattern on the indole ring
5-bromo-2-methyl-1-pyridin-3-ylsulfonylpyrroleVariableFeatures a pyrrole ring and sulfonyl group

The unique structural features of 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine may confer advantages in terms of selectivity and potency compared to non-fluorinated analogs .

Q & A

Q. What synthetic pathways are commonly employed to prepare 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine and its sulfuric acid salt?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like N-methylmethanamine derivatives are synthesized by reacting halogenated precursors (e.g., 5-fluoro-1H-indol-2-yl chloride) with methylamine under reflux in ethanol or tetrahydrofuran. Post-reaction, excess reagents are removed via vacuum distillation, and purification involves washing with saturated NaHCO₃ to isolate the free base. Sulfuric acid is then introduced to form the salt via acid-base titration, followed by recrystallization for purity enhancement .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for verifying functional groups (e.g., indole NH, methylamine CH₃) and fluorine substitution patterns. For instance, 1H^1H-NMR can resolve aromatic protons in the indole ring, while 19F^{19}F-NMR confirms fluorine presence .
  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity (>98%) and identifies residual solvents or byproducts. Gradient elution using C18 columns with acetonitrile/water mobile phases is recommended .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the design of H+/K+ ATPase inhibitors based on this compound?

MD simulations predict binding modes and stability in the enzyme’s active site. For example, 3D visualization of the compound’s interaction with transmembrane domains of H+/K+ ATPase (e.g., residues Glu820, Tyr803) can guide modifications to enhance binding affinity. Simulations should use force fields like CHARMM36, with validation via in vitro inhibition assays (IC₅₀ comparisons) . Contradictions between predicted and experimental binding energies may arise from protonation state differences in the enzyme’s luminal cavity, requiring pH-adjusted simulations .

Q. What experimental strategies resolve discrepancies in reported pharmacokinetic profiles of structurally related potassium-competitive acid blockers (P-CABs)?

Discrepancies in bioavailability or metabolic stability may stem from:

  • Species-Specific Metabolism : Cross-species comparisons using liver microsomes (human vs. rodent) to identify cytochrome P450 (CYP) isoforms involved in oxidation.
  • Assay Conditions : Standardize buffer pH (e.g., pH 6.0 for gastric H+/K+ ATPase assays) to mimic physiological environments.
  • Counterion Effects : Compare sulfate vs. fumarate salts (as in TAK-438) to assess solubility and dissolution rates under simulated gastric fluid conditions .

Q. What in vitro and in vivo models are most suitable for evaluating the metabolic stability of this compound?

  • In Vitro : Human hepatocyte co-cultures or liver microsomes with NADPH supplementation to measure CYP-mediated clearance. LC-MS/MS quantifies parent compound depletion and metabolite formation (e.g., N-demethylation products) .
  • In Vivo : Rodent models with bile duct cannulation to assess enterohepatic recirculation. Plasma and urine samples are analyzed at intervals to calculate elimination half-life (t₁/₂) and bioavailability .

Q. How does the fluorine substituent at the indole 5-position influence the compound’s pharmacological activity?

Fluorine enhances metabolic stability by reducing CYP-mediated oxidation and improves target binding via hydrophobic interactions. In TAK-438 (a related P-CAB), the 2-fluorophenyl group increases H+/K+ ATPase inhibition potency (IC₅₀ = 10 nM vs. 19 nM for non-fluorinated analogs) by stabilizing the enzyme’s E₂-P conformation. Comparative studies using fluorinated vs. non-fluorinated analogs in pH-shift assays validate this effect .

Methodological Considerations

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Reaction Optimization : Vary solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation) to improve yield.
  • Purification : Use flash chromatography with silica gel (ethyl acetate/hexane gradients) for intermediates, followed by preparative HPLC for the final product.
  • Salt Formation : Monitor pH during sulfuric acid addition to avoid over-acidification, which can degrade the indole ring .

Q. How can researchers address batch-to-batch variability in crystallinity during salt formation?

  • Polymorph Screening : Use solvents like methanol/water mixtures under controlled cooling rates to isolate the desired crystalline form.
  • X-ray Diffraction (XRD) : Compare experimental XRD patterns (e.g., 2θ peaks at 12.5°, 18.7°) with reference data to confirm consistency.
  • Thermogravimetric Analysis (TGA) : Monitor dehydration events to ensure stability during storage .

Data Interpretation and Contradictions

Q. Why might in vitro potency (e.g., IC₅₀) fail to correlate with in vivo efficacy in acid suppression studies?

  • Protein Binding : High plasma protein binding (>95%) reduces free drug availability. Use equilibrium dialysis to measure unbound fractions.
  • Acidic Microenvironment : In vivo, the compound must remain protonated in gastric parietal cells. Measure pKa (e.g., ~5.5 for P-CABs) to predict intracellular accumulation .

Q. How should researchers interpret conflicting data on CYP inhibition potential?

  • Substrate-Specific Effects : Test inhibition against major CYP isoforms (3A4, 2C19) using fluorogenic probes (e.g., dibenzylfluorescein for CYP3A4).
  • Time-Dependent Inhibition : Pre-incubate the compound with microsomes to assess mechanism-based inactivation, which may explain discrepancies between short- vs. long-term assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid
Reactant of Route 2
1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.